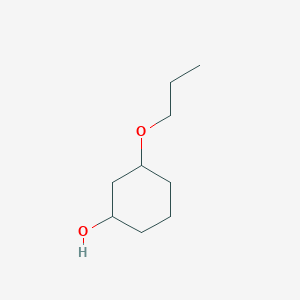
3-Propoxycyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propoxycyclohexan-1-ol is an organic compound with the molecular formula C9H18O2 It is a cyclohexanol derivative where a propoxy group is attached to the third carbon of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxycyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Propoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Propoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 3-Propoxycyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Applications De Recherche Scientifique
3-Propoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 3-Propoxycyclohexan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved in its metabolism include oxidation and reduction reactions, which are catalyzed by enzymes such as cytochrome P450.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
3-Methoxycyclohexan-1-ol: Similar structure with a methoxy group instead of a propoxy group.
3-Ethoxycyclohexan-1-ol: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
3-Propoxycyclohexan-1-ol is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-propoxycyclohexan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-2-6-11-9-5-3-4-8(10)7-9/h8-10H,2-7H2,1H3 |
Clé InChI |
ZQAYQEUORAQUBD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B13169252.png)
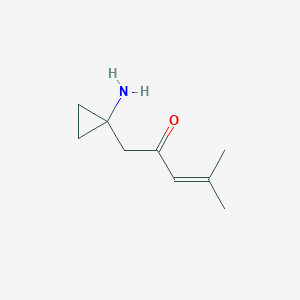
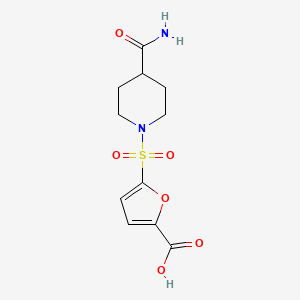

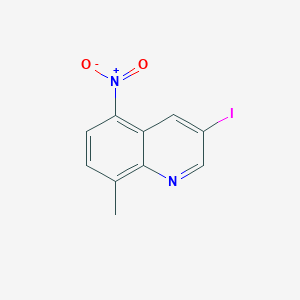
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)

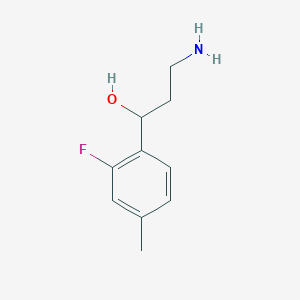
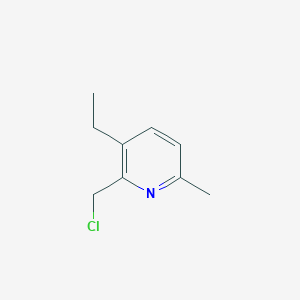

![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)

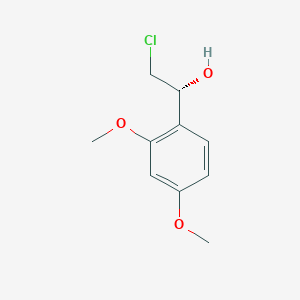
![5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13169338.png)
